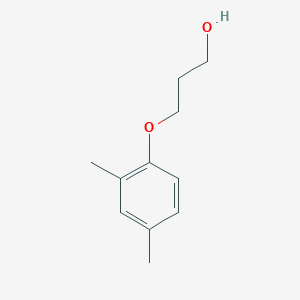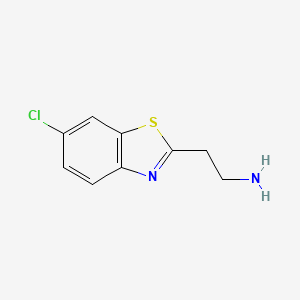![molecular formula C10H7ClN4S B7843730 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843730.png)
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is a heterocyclic compound that belongs to the class of triazolothiazoles. This compound is characterized by the presence of a triazole ring fused with a thiazole ring, and a chlorophenyl group attached to the triazole ring. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the desired triazolothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted triazolothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
Uniqueness
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10-13-9(12)14-15(8)10/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLDSPVRPAPPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Oxo-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7843657.png)
![2-methyl-2-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}propanoicacid](/img/structure/B7843661.png)




![Dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843717.png)
![6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843722.png)
![6-(2,4-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843734.png)
![6-(2-Methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843747.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843749.png)
![6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843756.png)
![N-[4-(2-amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)phenyl]acetamide](/img/structure/B7843757.png)

